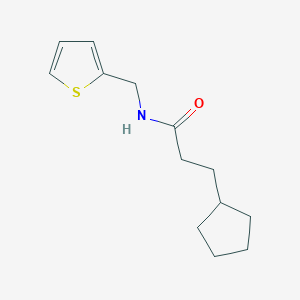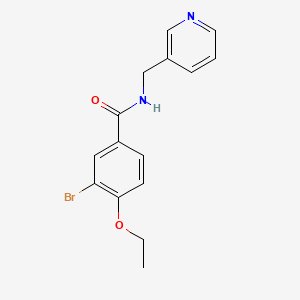![molecular formula C12H15NO6S2 B5703094 isopropyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate](/img/structure/B5703094.png)
isopropyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate, commonly known as IMPACT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. IMPACT is a thiol-reactive compound that has been shown to be useful in a variety of biochemical and physiological studies. In
Aplicaciones Científicas De Investigación
IMPACT has a wide range of scientific research applications. One of the primary uses of IMPACT is in the study of protein thiol modification. IMPACT is a thiol-reactive compound that can selectively modify cysteine residues in proteins. This property makes IMPACT a valuable tool for studying the function of specific cysteine residues in proteins.
Mecanismo De Acción
The mechanism of action of IMPACT involves the selective modification of cysteine residues in proteins. IMPACT reacts with the thiol group of cysteine residues, forming a covalent bond. This modification can be used to study the function of specific cysteine residues in proteins.
Biochemical and Physiological Effects:
IMPACT has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that IMPACT can inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that regulate the phosphorylation state of proteins. Inhibition of PTP activity by IMPACT can lead to the activation of signaling pathways that are important in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using IMPACT in lab experiments is its selectivity for cysteine residues in proteins. This selectivity allows for the specific modification of cysteine residues in proteins, which can be used to study the function of these residues. However, one limitation of using IMPACT is its potential toxicity. IMPACT has been shown to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of IMPACT in scientific research. One area of interest is the development of IMPACT-based probes for the selective labeling of cysteine residues in proteins. These probes could be used for the identification and quantification of cysteine modifications in complex protein mixtures. Another area of interest is the use of IMPACT in the study of redox signaling pathways. IMPACT can selectively modify cysteine residues that are involved in redox signaling, which could provide insight into the regulation of these pathways.
Conclusion:
In conclusion, IMPACT is a thiol-reactive compound that has a wide range of scientific research applications. Its selectivity for cysteine residues in proteins makes it a valuable tool for studying the function of specific cysteine residues. While there are some limitations to its use, there are also several future directions for the development of IMPACT-based probes and the study of redox signaling pathways. Overall, IMPACT is a promising compound for the advancement of scientific research.
Métodos De Síntesis
IMPACT can be synthesized using a two-step process. The first step involves the reaction of 4-chloro-2-nitrophenol with sodium methoxide to form 4-methoxy-2-nitrophenol. In the second step, 4-methoxy-2-nitrophenol is reacted with thioacetic acid and isopropyl bromide to form IMPACT. The yield of the synthesis process is approximately 70%.
Propiedades
IUPAC Name |
propan-2-yl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S2/c1-8(2)19-12(14)7-20-11-5-4-9(21(3,17)18)6-10(11)13(15)16/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHKTIZOQRTPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5703016.png)



![methyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B5703038.png)
![2-[2-oxo-2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5703046.png)
![methyl 4-({[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5703049.png)

![2-[(2-methoxy-5-nitrophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5703063.png)
![N-benzyl-5,6-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5703065.png)

![4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5703069.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5703089.png)
